2-Amino-2-(4-butoxyphenyl)ethanol oxalate 2-Amino-2-(4-butoxyphenyl)ethanol oxalate
Brand Name: Vulcanchem
CAS No.: 1177317-09-7
VCID: VC21089372
InChI: InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6)
SMILES: CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
Molecular Formula: C14H21NO6
Molecular Weight: 299.32 g/mol

2-Amino-2-(4-butoxyphenyl)ethanol oxalate

CAS No.: 1177317-09-7

Cat. No.: VC21089372

Molecular Formula: C14H21NO6

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(4-butoxyphenyl)ethanol oxalate - 1177317-09-7

Specification

CAS No. 1177317-09-7
Molecular Formula C14H21NO6
Molecular Weight 299.32 g/mol
IUPAC Name 2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid
Standard InChI InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key VFMRGVRMNBUYOV-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
Canonical SMILES CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Properties

2-Amino-2-(4-butoxyphenyl)ethanol oxalate is an oxalate salt of 2-amino-2-(4-butoxyphenyl)ethanol. The compound has a molecular formula of C₁₄H₂₁NO₆, consisting of the free base (C₁₂H₁₉NO₂) combined with oxalic acid (C₂H₂O₄) . Its structure features a phenyl ring with a butoxy substituent at the para position, an amino group, and an ethanol moiety.

Physical and Chemical Properties

The compound has the following key properties:

PropertyValueSource
CAS Number1177317-09-7
Alternate CAS (Free Base)914202-83-8
Molecular FormulaC₁₄H₂₁NO₆
Component FormulaC₁₂H₁₉NO₂ - C₂H₂O₄
Molecular Weight299.32 g/mol
Component Weights209.28 + 90.03 g/mol
AppearanceTypically a crystalline solid-
SolubilitySoluble in polar solvents-

The oxalate salt form is generally chosen for its stability and crystallinity, making it suitable for storage, handling, and precise dosing in potential applications .

Oxalate Salt Characteristics

As an oxalate salt, this compound inherits certain properties from its salt-forming counterpart. Oxalate (ethanedioate) is an anion with the chemical formula C₂O₄²⁻. It forms a variety of salts with different cations and is the conjugate base of oxalic acid .

Dissociation Properties

The dissociation of oxalic acid to form the oxalate salt proceeds in a stepwise manner. At neutral pH in aqueous solution, oxalic acid converts completely to oxalate . This has implications for the behavior of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate in solution, particularly regarding its solubility and bioavailability.

Chemical Reactions and Behavior

2-Amino-2-(4-butoxyphenyl)ethanol oxalate, like other amino alcohol derivatives, can participate in various chemical reactions due to its functional groups.

Amine-Related Reactions

The primary amine group can participate in:

  • Acylation reactions to form amides

  • Alkylation to form secondary amines

  • Schiff base formation with aldehydes or ketones

  • Nucleophilic substitution reactions

Alcohol-Related Reactions

The hydroxyl group can undergo:

  • Esterification with carboxylic acids

  • Oxidation to form aldehydes or ketones

  • Dehydration under acidic conditions

  • Etherification reactions

Butoxy Group Reactions

The butoxy substituent can participate in:

  • Cleavage under strong acidic conditions

  • Oxidation of the alkyl chain

  • Various substitution reactions

Research Applications and Significance

Use as a Chemical Building Block

This compound can serve as a versatile building block for the synthesis of more complex molecules. The combination of amine and alcohol functionalities provides multiple handles for further derivatization .

Analytical Chemistry Applications

Oxalate salts are often used in analytical chemistry for the isolation, purification, and characterization of amines. The 2-Amino-2-(4-butoxyphenyl)ethanol oxalate may serve similar purposes in analytical contexts.

Comparison with Similar Compounds

To better understand 2-Amino-2-(4-butoxyphenyl)ethanol oxalate, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities:

CompoundCAS NumberNotable DifferenceSource
2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate1177292-01-1Isopropoxy instead of butoxy group
2-Amino-2-(4-bromophenyl)ethanol Oxalate1177311-18-6Bromo instead of butoxy group
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate1177339-41-1Multiple methoxy groups

Functional Differences

The different substituents on the phenyl ring can significantly affect:

  • Lipophilicity and membrane permeability

  • Receptor binding characteristics

  • Metabolic stability

  • Water solubility

The butoxy group in 2-Amino-2-(4-butoxyphenyl)ethanol oxalate likely confers greater lipophilicity compared to more polar substituents, potentially affecting its pharmacokinetic properties if used in biological applications.

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